N-Pentyltrifluoroborate potassium salt
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Overview
Description
N-Pentyltrifluoroborate potassium salt is a chemical compound with the molecular formula C5H11BF3K and a molecular weight of 178.05 g/mol . It is a member of the potassium trifluoroborate salts, which are known for their stability and versatility in various chemical reactions . This compound is primarily used in scientific research and organic synthesis due to its unique properties and reactivity.
Mechanism of Action
Pharmacokinetics
05 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Action Environment
KPTFB is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable and remarkably compliant with strong oxidative conditions . These properties suggest that environmental factors such as humidity and oxygen levels could influence the action, efficacy, and stability of KPTFB .
Preparation Methods
The synthesis of N-Pentyltrifluoroborate potassium salt involves the reaction of pentylboronic acid with potassium fluoride and boron trifluoride. The reaction typically takes place in an organic solvent such as acetonitrile or acetone, followed by recrystallization to obtain the pure product . This method is scalable and provides good yields of the compound.
Chemical Reactions Analysis
N-Pentyltrifluoroborate potassium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds with organic halides.
Oxidation Reactions: The trifluoroborate group can undergo oxidation to form boronic acids or esters.
Reduction Reactions: It can be reduced to form corresponding boranes.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions are typically complex organic molecules with desired functional groups .
Scientific Research Applications
N-Pentyltrifluoroborate potassium salt has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biological Research: The compound’s ability to inhibit specific enzymes involved in protein glycosylation makes it valuable for studying protein function and dysfunction in various diseases.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials due to its stability and reactivity.
Comparison with Similar Compounds
N-Pentyltrifluoroborate potassium salt is unique compared to other potassium trifluoroborate salts due to its pentyl group, which provides lipophilic character and influences its interaction with cell membranes. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar coupling reactions but with different reactivity due to the phenyl group.
Potassium methyltrifluoroborate: Another trifluoroborate salt with a methyl group, used in organic synthesis.
These compounds share the trifluoroborate group but differ in their alkyl or aryl substituents, which affect their reactivity and applications.
Properties
IUPAC Name |
potassium;trifluoro(pentyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMOWLWJFBKNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872054-60-9 |
Source
|
Record name | Potassium n-pentyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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